2,6-DIMETHYLMORPHOLINO (1-ETHYL-1H-PYRAZOL-4-YL) SULFONE
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Overview
Description
2,6-DIMETHYLMORPHOLINO (1-ETHYL-1H-PYRAZOL-4-YL) SULFONE is a complex organic compound that features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a pyrazole ring substituted with an ethyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHYLMORPHOLINO (1-ETHYL-1H-PYRAZOL-4-YL) SULFONE typically involves multiple steps, starting with the preparation of the morpholine and pyrazole precursors. The morpholine ring can be synthesized through the reaction of diethylene glycol with ammonia, followed by methylation at the 2 and 6 positions using methyl iodide. The pyrazole ring is synthesized by reacting hydrazine with ethyl acetoacetate, followed by cyclization.
The final step involves the sulfonation of the morpholine and pyrazole intermediates. This can be achieved by reacting the morpholine derivative with chlorosulfonic acid, followed by coupling with the pyrazole derivative under basic conditions to form the desired sulfone compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the sulfonation step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHYLMORPHOLINO (1-ETHYL-1H-PYRAZOL-4-YL) SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone group, where nucleophiles such as amines or thiols can replace the sulfone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-DIMETHYLMORPHOLINO (1-ETHYL-1H-PYRAZOL-4-YL) SULFONE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,6-DIMETHYLMORPHOLINO (1-ETHYL-1H-PYRAZOL-4-YL) SULFONE involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine and pyrazole rings can also interact with various biological pathways, leading to diverse biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-DIMETHYLMORPHOLINO (1-METHYL-5-NITRO-1H-PYRAZOL-4-YL) METHANONE: Similar structure but with a nitro group and a methanone linkage.
2,6-DIMETHYLMORPHOLINO (1-METHYL-1H-PYRAZOL-4-YL) SULFONE: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2,6-DIMETHYLMORPHOLINO (1-ETHYL-1H-PYRAZOL-4-YL) SULFONE is unique due to the presence of both the morpholine and pyrazole rings, as well as the sulfone group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
4-(1-ethylpyrazol-4-yl)sulfonyl-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-4-13-8-11(5-12-13)18(15,16)14-6-9(2)17-10(3)7-14/h5,8-10H,4,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJJYOFFQNITGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CC(OC(C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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